Icomethasone 21-Mesylate
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Overview
Description
Icomethasone 21-Mesylate is a synthetic glucocorticoid compound with the molecular formula C23H31ClO7S and a molecular weight of 487.01 . It is primarily used in biochemical and proteomics research . The compound is known for its potent anti-inflammatory properties and is often used as a reference material in pharmaceutical toxicology .
Preparation Methods
The synthesis of Icomethasone 21-Mesylate involves a multi-step process starting from commercially available starting materials. The process typically includes the following steps:
Reaction of Cortisone Acetate with Methanesulfonyl Chloride and Triethylamine in Chloroform: This step forms Icomethasone acetate.
Treatment with Methanol and Sodium Hydroxide: This step converts Icomethasone acetate to Icomethasone.
Reaction with Methanesulfonyl Chloride and Triethylamine in Chloroform: This final step forms this compound.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
Icomethasone 21-Mesylate undergoes various chemical reactions, primarily involving its interaction with glucocorticoid receptors in cells. The binding of this compound to these receptors leads to the activation of gene transcription and regulation of gene expression. Common reagents and conditions used in these reactions include methanesulfonyl chloride, triethylamine, chloroform, methanol, and sodium hydroxide. The major products formed from these reactions are typically derivatives of Icomethasone, such as Icomethasone acetate.
Scientific Research Applications
Icomethasone 21-Mesylate has several scientific research applications, including:
Anti-inflammatory Studies: It is used to study the anti-inflammatory effects of corticosteroids.
Bronchopulmonary Dysplasia Research:
Cartilage Health Studies: It is used in intra-articular corticosteroid therapy for managing pain and inflammation in conditions such as osteoarthritis.
Proteomics Research: It serves as a biochemical reference material in proteomics research.
Mechanism of Action
The mechanism of action of Icomethasone 21-Mesylate involves its binding to glucocorticoid receptors in cells. This binding leads to the activation of gene transcription and regulation of gene expression, resulting in potent anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of cytokine production and suppression of immune cell activation.
Comparison with Similar Compounds
Icomethasone 21-Mesylate is similar to other glucocorticoids such as Mometasone, Betamethasone, and Clocortolone . it is unique in its specific molecular structure and the presence of a mesylate group at the 21st position . This structural uniqueness contributes to its specific binding affinity and potency as an anti-inflammatory agent.
Similar Compounds
- Mometasone
- Betamethasone
- Clocortolone
- Cloticasone
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCKOZDNRZODA-HOGMHMTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352315-75-4 |
Source
|
Record name | Icomethasone 21-mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352315754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICOMETHASONE 21-MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX74PZ3SZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.